Product packaging for Allophanate(Cat. No.:)

Allophanate

Cat. No.: B1242929
M. Wt: 103.06 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Allophanate refers to salts or esters of allophanic acid. In biological research, this compound is a key intermediate in the urea utilization pathway of many bacteria, fungi, and algae. The enzyme this compound hydrolase converts this compound into ammonium and carbon dioxide, a process essential for nitrogen metabolism and recycling . This pathway is also a target of study in understanding the virulence of certain pathogens, such as during the yeast-to-hypha transition in Candida albicans . Beyond biochemistry, this compound linkages are critical in material science, particularly in the formation of polyurethane networks. When isocyanate groups are used in excess, they can react with pre-formed urethane bonds to create this compound crosslinks, which significantly alter the mechanical properties, crosslink density, and thermal stability of the final polymer material . Furthermore, this compound derivatives are investigated for their functional properties; for example, potassium this compound is a primary component in high-performance, environmentally friendly dry powder fire extinguishing agents, where its thermal decomposition and radical scavenging abilities contribute to rapid flame suppression . Research-grade this compound is supplied for these and other investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N2O3- B1242929 Allophanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3N2O3-

Molecular Weight

103.06 g/mol

IUPAC Name

N-carbamoylcarbamate

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-M

SMILES

C(=O)(N)NC(=O)[O-]

Canonical SMILES

C(=O)(N)NC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways of Allophanate

Formation Mechanisms in Polyurethane Synthesis

Allophanate linkages are frequently formed during polyurethane production, often as a result of side reactions that can influence the final properties of the polymer. ebrary.netresearchgate.net This formation typically occurs when an excess of isocyanate is present and is influenced by factors such as temperature and catalysis. ebrary.net

The fundamental reaction for this compound formation in polyurethane systems is the addition of an isocyanate group to a pre-existing urethane (B1682113) linkage. ebrary.net The reaction involves the active hydrogen on the nitrogen atom of the urethane group reacting with the highly electrophilic carbon atom of an isocyanate (NCO) group. ebrary.netmdpi.com This process creates a new covalent bond, resulting in the this compound structure, which acts as a cross-linking point within the polymer matrix. researchgate.netresearchgate.net This cross-linking can enhance the structural integrity of the material. researchgate.net The formation of this compound is generally considered a secondary reaction, subsequent to the primary urethane-forming reaction between an isocyanate and an alcohol. jatm.com.br

The formation of this compound linkages is significantly influenced by the presence of catalysts. While the reaction can occur in uncatalyzed systems, it is often insignificant. uc.edu In industrial processes, specific catalysts are used to promote this reaction to achieve desired polymer properties. ebrary.net

Common catalysts that promote this compound formation include:

Tin and Zinc Compounds : Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and tin or zinc salts like tin octoate are known to effectively catalyze the reaction. google.comtandfonline.com

Bismuth Compounds : Bismuth-based catalysts are also employed for the deliberate synthesis of allophanates. google.com

Tertiary Amines : While often considered blowing catalysts in foam production, tertiary amines like diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO) can also catalyze this compound formation. uc.edugoogle.com

Metal Carboxylates : Certain metal carboxylates can promote the formation of allophanates from isocyanates and urethanes even at room temperature. tandfonline.com

Potassium Acetate (B1210297) : Used as a benchmark catalyst, potassium acetate has been shown to facilitate a two-component route to isocyanurate formation that proceeds via carbamate (B1207046) and a transient this compound intermediate. rsc.org

The choice of catalyst is critical as it can also influence the rate of competing side reactions. tandfonline.com For instance, using certain catalysts like quaternary ammonium (B1175870) can lead to the formation of undesirable isocyanurate trimers alongside allophanates. google.com

The kinetics of this compound formation are relatively unfavorable compared to the primary urethane reaction. The active hydrogen on the urethane nitrogen is less reactive than the hydrogen on water or alcohol. ebrary.net Consequently, the reaction is typically slow under ambient conditions. tandfonline.com

Several key factors govern the kinetics and thermodynamics:

Temperature : this compound formation is highly temperature-dependent. The reaction is generally favored at elevated temperatures, typically between 100°C and 140°C. uni-miskolc.hursc.org Some sources indicate that the reaction can occur at temperatures higher than 110°C. researchgate.netrsc.org

Reversibility : A crucial thermodynamic aspect is the thermal reversibility of the this compound linkage. At temperatures above 100-150°C, the this compound bond can dissociate back into the original urethane and a free isocyanate group. ebrary.netgoogle.com This reversibility can be advantageous for polymer processing. ebrary.net

Reaction Order : The formation of polyurethanes, including subsequent reactions like this compound formation, generally follows second-order reaction kinetics. mdpi.comajol.info However, deviations can occur, particularly at high conversions, which may be attributed to the formation of this compound groups at high temperatures. ajol.info

Activation Energy : The activation energy for this compound formation is influenced by the type of isocyanate and the presence of catalysts. For example, the higher reactivity of an aromatic diisocyanate compared to an aliphatic one was attributed to a lower free energy of activation for the transition state, which facilitated this compound formation at 60°C in the presence of a catalyst. jatm.com.br

Table 1: Relative Reaction Rates of Isocyanates with Various Functional Groups
Reactant GroupRelative Reaction Rate (Approximate)Product
Aliphatic Amine100,000Urea (B33335)
Aromatic Amine1,000-2,000Urea
Primary Hydroxyl (Alcohol)100Urethane
Water100Urea (via unstable carbamic acid)
Secondary Hydroxyl (Alcohol)30-70Urethane
Carboxylic Acid20-30Amide (via unstable anhydride)
Urea10Biuret (B89757)
Urethane1This compound

This table provides an approximate comparison of reaction rates and is based on general principles of polyurethane chemistry. Actual rates can vary significantly with specific reactants, catalysts, and conditions. ebrary.netrsc.org

In polyurethane synthesis, particularly with an excess of isocyanate, this compound formation competes with other side reactions. The most significant of these are the formation of biuret and isocyanurate. osti.gov

Biuret Formation : This reaction occurs when an isocyanate group reacts with the N-H bond of a urea linkage. uc.edu Biuret formation, like this compound formation, introduces cross-links into the polymer network. researchgate.net The reaction generally requires high temperatures, often above 120°C. researchgate.netrsc.org Studies have shown that biuret can form more quickly from urea than this compound does from urethane under similar conditions. tandfonline.com

Isocyanurate Formation : This reaction involves the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. rsc.org This reaction is often promoted by specific catalysts, such as potassium acetate or quaternary ammonium compounds, and can be a significant competing pathway, especially at high NCO/OH ratios and elevated temperatures. jatm.com.brgoogle.com The formation of isocyanurate trimers is sometimes undesirable when the target product is an this compound. google.com

Carbodiimide (B86325) Formation : At very high temperatures, isocyanate groups can react with each other to form a carbodiimide and release carbon dioxide, which can lead to further reactions. scribd.com

The balance between these reactions is determined by the specific formulation, including the type and concentration of reactants, the catalyst system, and the reaction temperature. tandfonline.commdpi.com

Kinetics and Thermodynamics of this compound Formation in Polymerization

Deliberate Synthesis of this compound Derivatives

While often a byproduct in polyurethane manufacturing, allophanates can also be synthesized intentionally for specific applications. These deliberate syntheses often employ different chemical strategies than those seen in bulk polymerization.

One targeted method for synthesizing allophanates involves nucleophilic substitution. A notable example is the reaction of p-nitrophenyl carbamates with alcohols. In this approach, the alcohol acts as a nucleophile, attacking the carbamate to form the this compound. This method allows for the synthesis of specific, often branched, this compound structures under controlled conditions.

Key conditions for this synthesis route include:

Temperature : The reaction is typically carried out at moderate temperatures, ranging from 25°C to 60°C.

Solvent : Solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are commonly used.

Yield : This method can achieve yields between 60% and 85%, with the efficiency often depending on the steric hindrance of the reactants.

This synthetic route demonstrates a pathway to allophanates that is distinct from the high-temperature, isocyanate-addition mechanism common in polyurethane production.

Preparation of Substituted and Functionalized Allophanates

The preparation of substituted and functionalized allophanates typically involves the reaction of an isocyanate with a compound containing an active hydrogen atom, such as an alcohol or an amine, to form a carbamate (urethane) or urea, respectively. This intermediate then reacts with another molecule of isocyanate to yield the this compound. The substituents on the final this compound product are determined by the choice of the initial isocyanate and the alcohol or amine.

A foundational method for synthesizing allophanates involves the reaction of carbamates with isocyanates. For instance, p-nitrophenyl carbamates can react with alcohols to produce allophanates through nucleophilic substitution. This reaction can be catalyzed to improve efficiency. Bismuth catalysts, such as bismuth neodecanoate, have been used to facilitate the reaction between diisocyanates and alcohols, leading to the formation of this compound compositions with low viscosity.

The functionalization of allophanates can also be achieved by using starting materials that already contain the desired functional groups. For example, alkoxysilane-functionalized allophanates can be prepared for use in coating compositions. google.comnih.govgoogle.com These are synthesized by reacting NCO-terminated allophanates with aminosilanes or by reacting uretdiones with alcohols in the presence of specific catalysts. google.comgoogle.com.pg

The reaction conditions for the synthesis of substituted allophanates can vary. For example, the bismuth-catalyzed synthesis using diisocyanates and alcohols is typically carried out at temperatures between 80–120°C. In contrast, the formation of allophanates from uretdiones and alcohols can occur at lower temperatures, preferably between 40 to 90°C, in the presence of phenoxide-based catalysts. google.com.pg

Table 1: Examples of Substituted and Functionalized this compound Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
p-Nitrophenyl carbamates, Alcohols25–60°C, TetrahydrofuranBranched glycoforms
Diisocyanates (e.g., hexamethylene diisocyanate), AlcoholsBismuth neodecanoate, 80–120°CLow-viscosity this compound compositions
NCO-functional uretdiones, Hydroxyl-containing compoundsPhenoxide compounds, 40-90°CAllophanates with actinically curable groups google.com.pg
Isocyanate-functional uretdiones, Alcohols/AminesBismuth carboxylateAlkoxysilane-functionalized allophanates google.com

Synthesis of Thio-Allophanate Analogues

Thio-allophanates are sulfur-containing analogues of allophanates. Their synthesis often involves alkoxycarbonyl isothiocyanates as key intermediates. These can be prepared from chloroformates (like methyl or ethyl chloroformate) and potassium thiocyanate. sioc-journal.cn

A common route to synthesize alkyl 4-aryl-3-thio-allophanates involves the reaction of various arylamines with these alkoxycarbonyl isothiocyanates. sioc-journal.cn Another example is the preparation of methyl 4-(o-aminophenyl)-3-thiothis compound, which is synthesized by reacting methoxycarbonyl isothiocyanate with o-phenylenediamine (B120857) in a solvent like benzene. prepchem.com

The elusive 3-thiothis compound anion has been generated in situ through the condensation of thiourea (B124793) and the bicarbonate anion in methanol (B129727). rsc.org This is noteworthy because the analogous hydrolysis of the corresponding ester to prepare the this compound anion was unsuccessful. rsc.org The stabilization of this anion was achieved within a hydrogen-bonded host lattice. rsc.org

Furthermore, carbon-14 (B1195169) or sulfur-35 (B81441) labeled dialkyl 4,4'-o-phenylenebis(3-thiothis compound), also known as thiophanates, have been synthesized for research purposes, indicating the utility of isotopic labeling in studying these compounds. acs.org

Table 2: Synthesis of Thio-Allophanate Analogues

ReactantsProductKey IntermediateReference
Arylamines, Alkoxycarbonyl isothiocyanatesAlkyl 4-aryl-3-thio-allophanatesAlkoxycarbonyl isothiocyanates sioc-journal.cn
Methoxycarbonyl isothiocyanate, o-PhenylenediamineMethyl 4-(o-aminophenyl)-3-thiothis compoundMethoxycarbonyl isothiocyanate prepchem.com
Thiourea, Bicarbonate anion3-Thiothis compound anionIn situ generation rsc.org
o-Phenylenediamine, Alkoxycarbonyl isothiocyanateDialkyl 4,4'-o-phenylenebis(3-thiothis compound) (Thiophanates)Alkoxycarbonyl isothiocyanate acs.org

Derivatization Strategies for Heterocyclic Systems from Allophanates

Allophanates can serve as precursors for the synthesis of various heterocyclic systems. One such strategy involves the reaction of substituted this compound derivatives with (thio)phosphorus hydrazides to create iminodihydro-1,2,4-triazolphosphonate derivatives. researchgate.net This reaction leads to the construction of a triazole ring. researchgate.net

The cyclization of allophanates is a key step in these derivatization strategies. For instance, in the formation of polyurethane networks, intramolecular reactions can lead to cyclization, which can be influenced by the dilution of the system. kpi.ua While this compound formation is sometimes considered a side reaction in polyurethane synthesis, it can also be a deliberate step towards creating specific structures. kpi.uarsc.org

The reaction of an acetate anion with an aromatic isocyanate can form an this compound acetate complex, which can then undergo intramolecular cyclization to form a 1,3-diphenyl-2,4-uretidinedione, a four-membered heterocyclic ring. nih.govacs.org This intermediate can also react further to form isocyanurates, which are six-membered heterocyclic rings. nih.govacs.org

Table 3: Heterocyclic Systems Derived from Allophanates

This compound Derivative/IntermediateReagentResulting HeterocycleReference
Substituted allophanates(Thio)phosphorus hydrazidesIminodihydro-1,2,4-triazolphosphonates researchgate.net
This compound acetate complexIntramolecular reaction1,3-Diphenyl-2,4-uretidinedione nih.govacs.org
This compound acetate complexThird isocyanate moleculeIsocyanurate nih.govacs.org

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing novel and more environmentally friendly synthetic routes for allophanates. These efforts are part of a broader trend in "green chemistry" to reduce the use of hazardous substances and improve the sustainability of chemical processes. rsc.org

One novel approach involves the use of blocked isocyanates, which can deblock under specific conditions to release the reactive isocyanate. rsc.org This allows for better control over the reaction and can reduce the formation of unwanted by-products. The mechanisms for these reactions can be complex, involving either an elimination-addition or an addition-elimination pathway. rsc.org

The development of one-pot syntheses represents another area of innovation. For example, a novel one-pot synthesis of polymeric hydrogels based on isocyanate click chemistry has been proposed. researchgate.net Additionally, new synthetic strategies for preparing biocompatible and biodegradable polyurethane networks containing sucrose (B13894) have been developed, which involve the formation of this compound crosslinks. mdpi.com

The use of organocatalysts is also a key feature of modern synthetic approaches. acs.org These catalysts can offer improved selectivity and milder reaction conditions compared to traditional metal-based catalysts. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in polymer synthesis. acs.org

Enzymatic Pathways and Biotransformations Involving Allophanate

Allophanate Hydrolase (AH) Enzyme Systems

This compound hydrolase (AH) is the central enzyme responsible for the breakdown of this compound. nih.govnih.gov It catalyzes the hydrolysis of this compound into ammonium (B1175870) (NH₄⁺) and carbon dioxide (CO₂), a critical step in nitrogen assimilation for many fungi, bacteria, and algae. nih.govcas.cn This enzyme is also involved in the degradation of s-triazine herbicides in some soil bacteria. nih.govnih.gov In many organisms, AH is part of a bifunctional enzyme called urea (B33335) amidolyase, which also contains a urea carboxylase domain that synthesizes this compound from urea. cas.cnnih.gov

Structural Biology of this compound Hydrolase

The three-dimensional structure of this compound hydrolase provides significant insights into its function and catalytic mechanism.

The crystal structure of this compound hydrolase from the yeast Kluyveromyces lactis (KlAH) has been determined, revealing a dimeric protein. nih.govnih.govproteopedia.org Each monomer of the enzyme is composed of two distinct domains, an N-terminal domain and a C-terminal domain. nih.govcas.cn The dimeric form of the enzyme is essential for its optimal activity, with a significant surface area buried at the interface between the two monomers. nih.gov The structure of AH from the bacterium Granulibacter bethesdensis has also been elucidated, providing further understanding of this enzyme family. nih.govmarquette.edumarquette.edu

Structural and functional studies have demonstrated that the N- and C-terminal domains of this compound hydrolase catalyze sequential reactions. nih.govnih.govcas.cn The larger N-terminal domain is responsible for the initial hydrolysis of this compound. nih.govcas.cn The smaller C-terminal domain then acts on the product of the first reaction to complete the breakdown into ammonium and carbon dioxide. nih.govcas.cnebi.ac.uk This division of labor between the two domains highlights a sophisticated enzymatic strategy for the multi-step degradation of this compound. nih.gov The C-terminal domain exhibits an α/β fold, with some of its β-strands forming a barrel-like structure. ebi.ac.uk

This compound hydrolase belongs to the amidase signature (AS) family of enzymes. nih.govmarquette.eduacs.org This family is characterized by a conserved sequence of approximately 130 amino acids that is rich in glycine (B1666218) and serine residues. marquette.eduacs.org A key feature of the active site within the N-terminal domain of AH is a conserved Ser-cis-Ser-Lys catalytic triad (B1167595). nih.govmarquette.eduresearchgate.net This triad is crucial for the hydrolytic activity of the enzyme. nih.govmarquette.edu Specifically, in Granulibacter bethesdensis AH, Ser172 acts as the catalytic nucleophile, attacking the amide carbon of this compound. marquette.edumarquette.eduacs.org The active site architecture, including an oxyanion hole, stabilizes the tetrahedral intermediate formed during catalysis. nih.govmarquette.edu

Domain Architecture and Functional Assignments (N and C domains)

Catalytic Mechanism of this compound Hydrolysis

The breakdown of this compound by AH follows a well-defined, multi-step catalytic mechanism.

The hydrolysis of this compound is a two-step process catalyzed by the two domains of the enzyme. nih.govcas.cnnih.gov

N-Domain Catalyzed Hydrolysis: The N-terminal domain first catalyzes the hydrolysis of the amide bond in this compound. nih.govcas.cn This reaction yields an unstable intermediate, N-carboxycarbamate. nih.govcas.cnnih.gov

C-Domain Catalyzed Decarboxylation: The C-terminal domain then catalyzes the decarboxylation of N-carboxycarbamate. nih.govcas.cn This second step releases carbon dioxide and carbamate (B1207046), which subsequently decomposes to another molecule of carbon dioxide and two molecules of ammonium. cas.cnscispace.com The reaction catalyzed by the C-domain is thought to represent a novel type of decarboxylation reaction. nih.govnih.govcas.cn

This sequential pathway ensures the complete and efficient conversion of this compound to simple, metabolically usable products.

Role of Key Catalytic Residues and Triads

This compound hydrolases belong to the amidase signature (AS) family of enzymes, which are characterized by a conserved sequence of approximately 130 amino acids rich in glycine and serine. asm.orgmarquette.edu A key feature of these enzymes is the presence of a Ser-cis-Ser-Lys catalytic triad. asm.orgmarquette.edu

In the this compound hydrolase from Granulibacter bethesdensis, the catalytic triad consists of Ser172, Ser148, and Lys74. marquette.edu Ser172 functions as the catalytic nucleophile, attacking the amide carbon of this compound. marquette.edu Ser148 acts as a general acid catalyst, stabilizing the enzyme-substrate intermediate, and is maintained in its deprotonated state by Lys74 through a hydrogen bond. marquette.edu The tetrahedral intermediate formed during the reaction is stabilized by an oxyanion hole. marquette.edu

Structural studies of this compound hydrolase from Kluyveromyces lactis have revealed a two-domain structure, with the N-terminal domain containing the amidase activity and the C-terminal domain responsible for a subsequent decarboxylation step. researchgate.netcas.cn While the N-domain utilizes the typical Ser-cis-Ser-Lys catalytic motif, the C-domain possesses a unique hydrophobic pocket that stabilizes the intermediate, N-carboxycarbamate, for decarboxylation. In some this compound hydrolases, such as the one from Pseudomonas sp. strain ADP (AtzF), a histidine residue (His492 in AH Kl) has been proposed as a key catalytic residue in the C-terminal domain. researchgate.net

Decarboxylation Mechanisms (e.g., Novel Decarboxylation by C-domain)

The degradation of this compound by this compound hydrolase is a two-step process. researchgate.netproteopedia.org The N-terminal domain first catalyzes the hydrolysis of this compound to produce ammonia (B1221849) and an unstable intermediate, N-carboxycarbamate. cas.cnresearchgate.net

Subsequently, the C-terminal domain catalyzes the decarboxylation of N-carboxycarbamate to form carbamate and carbon dioxide. researchgate.net This decarboxylation reaction is considered novel and may expand the current understanding of this common biological reaction. researchgate.netproteopedia.orgnih.gov The C-domain of the Kluyveromyces lactis this compound hydrolase is believed to catalyze this unique decarboxylation. researchgate.netproteopedia.org

Enzyme Kinetics and Substrate Selectivity Studies

Enzyme kinetic studies have provided valuable insights into the efficiency and substrate specificity of this compound hydrolases. The this compound hydrolase from Pseudomonas sp. strain ADP, AtzF, exhibits a kcat of 8 s⁻¹ and a Km of 120 μM for this compound. asm.org In contrast, the this compound hydrolase from Oleomonas sagaranensis shows a much higher Vmax of 110 ± 1 U mg⁻¹ protein and a lower Km of 42.0 ± 1.9 μM for this compound, indicating a higher affinity and catalytic rate. oup.comoup.com

Substrate specificity studies have demonstrated that this compound hydrolases are highly selective for this compound. The enzyme from Oleomonas sagaranensis showed no activity towards urea, acetamide, formamide, acetoacetamide, biuret (B89757), diacetamide, or malonamide. oup.comoup.com Similarly, AtzF from Pseudomonas sp. strain ADP does not act on urea, biuret, hydroxyurea, or methylcarbamate. asm.org Malonamate was identified as an alternative substrate for AtzF, but with a significantly reduced catalytic efficiency (kcat/Km of 21 s⁻¹ M⁻¹). asm.org

Mutational studies on the this compound hydrolase from Granulibacter bethesdensis have highlighted the importance of specific residues for substrate binding and orientation. marquette.eduacs.org The mutation of Tyr299 and Arg307, which are involved in hydrogen bonding with the substrate analogue malonate, resulted in a greater than three-order-of-magnitude reduction in both catalytic efficiency and substrate stringency. marquette.eduacs.orgrcsb.org This suggests that these residues are crucial for anchoring and correctly positioning the substrate for the nucleophilic attack by Ser172. marquette.eduacs.orgrcsb.org

This compound as a Metabolic Intermediate in Biological Systems

This compound serves as a key metabolic intermediate in several fundamental biological pathways, connecting nitrogen assimilation with the degradation of various compounds.

Role in Urea Catabolism and Nitrogen Cycling

In many fungi, bacteria, and algae, the utilization of urea as a nitrogen source proceeds through the formation of this compound. cas.cnnih.gov This pathway involves a two-step enzymatic process catalyzed by urea amidolyase, which consists of a urea carboxylase (UC) domain and an this compound hydrolase (AH) domain. cas.cnannualreviews.org

First, urea carboxylase catalyzes the ATP-dependent carboxylation of urea to produce this compound. oup.comresearchgate.net Subsequently, this compound hydrolase hydrolyzes this compound to ammonia and carbon dioxide. marquette.eduacs.org This pathway is an alternative to the direct hydrolysis of urea by urease. asm.org The formation of the unstable this compound intermediate makes the amide bonds more susceptible to hydrolysis. asm.org In some organisms like Saccharomyces cerevisiae, urea carboxylase and this compound hydrolase are part of a multifunctional protein, while in others, they are separate enzymes. oup.comannualreviews.org

Involvement in s-Triazine Herbicide Degradation Pathways

This compound is a critical intermediate in the bacterial degradation of s-triazine herbicides, such as atrazine (B1667683). researchgate.netnih.govasm.org In these pathways, the s-triazine ring is progressively hydrolyzed, eventually yielding cyanuric acid. asm.orgmdpi.com Cyanuric acid is then further metabolized through a series of enzymatic steps involving cyanuric acid amidohydrolase (AtzD) and biuret hydrolase (AtzE), leading to the formation of this compound. asm.orgmdpi.com

The final step is the hydrolysis of this compound by this compound hydrolase (AtzF) to ammonia and carbon dioxide, completing the mineralization of the herbicide. researchgate.netmdpi.com The formation of a multi-enzyme complex involving AtzD, AtzE, and AtzF is thought to protect the unstable this compound intermediate from spontaneous decarboxylation to urea, which would be a dead-end product in this pathway. asm.org

Function in Eukaryotic Pyrimidine (B1678525) Nucleic Acid Precursor Degradation

This compound hydrolase also plays a role in a newly discovered pathway for the degradation of pyrimidine nucleic acid precursors in eukaryotes. researchgate.netproteopedia.orgnih.gov This highlights the versatility of this enzyme and its intermediate, this compound, in central metabolic processes beyond nitrogen assimilation from urea and xenobiotic degradation. researchgate.netproteopedia.orgnih.govnih.gov

Intermediacy in Biuret and Cyanuric Acid Metabolism

This compound is a key metabolic intermediate in the bacterial degradation of s-triazine compounds, such as the herbicide atrazine and the industrial chemical melamine. nih.gov These compounds are initially metabolized to cyanuric acid. nih.govethz.ch For many years, the metabolic pathway of cyanuric acid was thought to proceed through the intermediate urea. ethz.chnih.gov However, research has corrected this understanding, demonstrating that this compound is the actual intermediate, and the previous detection of urea was a result of the spontaneous decarboxylation of this compound during acidic extraction and analytical procedures. nih.govethz.ch

The contemporary model of cyanuric acid metabolism in various bacteria involves a sequential, three-step enzymatic pathway that mineralizes the s-triazine ring to ammonia and carbon dioxide. europa.eu

Cyanuric Acid to Biuret : The pathway begins with the hydrolytic cleavage of the cyanuric acid ring, a reaction catalyzed by cyanuric acid hydrolase (e.g., AtzD or TrzD). nih.govnih.gov This step produces the unstable intermediate 1-carboxybiuret, which then non-enzymatically or enzymatically decarboxylates to form biuret. nih.govacs.orgasm.org

Biuret to this compound : Biuret is then hydrolyzed by a biuret hydrolase (amidohydrolase), such as AtzE or BiuH, to produce this compound and one molecule of ammonia. acs.orgresearchgate.netumn.edu The discovery of stable and specific biuret hydrolases, like the one from Rhizobium leguminosarum bv. viciae 3841, confirmed this step and its product. acs.orgresearchgate.net This enzyme exhibits high specificity for biuret. acs.org

This compound to CO2 and NH3 : The final step is the hydrolysis of this compound, catalyzed by this compound hydrolase (e.g., AtzF or TrzF). nih.govqmul.ac.uk This enzyme breaks down this compound into two molecules of carbon dioxide and two molecules of ammonia, completing the release of all nitrogen from the original cyanuric acid ring. europa.euqmul.ac.uk

This pathway, involving biuret and this compound as successive intermediates, is now understood to be the exclusive route for cyanuric acid metabolism in a wide range of bacteria, including Pseudomonas sp. strain ADP and Enterobacter cloacae strain 99. nih.govnih.govasm.org The genes encoding these enzymes (e.g., atzD, atzE, and atzF in Pseudomonas sp. strain ADP) are often clustered in operons on catabolic plasmids, indicating a coordinated system for s-triazine degradation. nih.govasm.org

Table 1: Key Enzymes in the Bacterial Metabolism of Cyanuric Acid

Enzyme Name Gene Example(s) EC Number Reaction Catalyzed Source Organism Example
Cyanuric Acid Hydrolase atzD, trzD 3.5.2.15 Cyanuric Acid + H₂O → 1-Carboxybiuret + H₂O → Biuret + CO₂ Pseudomonas sp. strain ADP
Biuret Hydrolase atzE, biuH 3.5.1.84 Biuret + H₂O → this compound + NH₃ Rhizobium leguminosarum

Biotechnological Applications of this compound Hydrolase

This compound hydrolase (AH), a member of the amidase signature family of enzymes, possesses significant potential for biotechnological applications, primarily in the field of bioremediation. marquette.edunih.gov Its crucial role as the terminal enzyme in the degradation pathway of s-triazine herbicides makes it a valuable tool for environmental cleanup. marquette.edunih.gov

The widespread use of s-triazine herbicides like atrazine has led to significant contamination of soil and groundwater. researchgate.net The bacterial degradation pathway, which converts these toxic herbicides into harmless ammonia and carbon dioxide, offers a promising and environmentally friendly solution for remediation. asm.orgresearchgate.net this compound hydrolase, specifically enzymes like AtzF from Pseudomonas sp. strain ADP and TrzF from Enterobacter cloacae, catalyzes the final, critical step of this mineralization process. asm.orgasm.org

Research has focused on harnessing microorganisms that possess the complete s-triazine degradation pathway for bioremediation. researchgate.net Furthermore, the enzymes themselves, including this compound hydrolase, can be used in enzymatic bioreactors. The instability of this compound underscores the importance of an efficient enzymatic system; in some bacteria, the enzymes AtzD, AtzE, and AtzF may form a multi-enzyme complex to channel the unstable intermediates (1-carboxybiuret and this compound) directly from one active site to the next, preventing their spontaneous decomposition into dead-end products like urea. asm.org This substrate channeling enhances the efficiency of the degradation process, a feature highly desirable in biotechnological applications. asm.org

Beyond bioremediation of herbicides, enzymes from the amidase signature family, to which this compound hydrolase belongs, have been implicated in other industrial processes. marquette.edunih.gov These include the degradation of nylon polymers and the amidation of synthetic peptides, suggesting a broader potential for this compound hydrolase and its engineered variants in industrial biocatalysis. nih.gov The structural and mechanistic understanding of this compound hydrolases, such as the one from Granulibacter bethesdensis, provides a foundation for protein engineering efforts to enhance their stability, activity, and substrate specificity for various biotechnological purposes. marquette.edunih.gov

Table 2: Properties of Characterized this compound Hydrolases

Enzyme Source Organism Subunit MW (Da) Holoenzyme Structure Key Characteristics
AtzF Pseudomonas sp. strain ADP 66,223 (deduced) ~260 kDa (tetramer) Catalyzes the terminal step in atrazine degradation; highly specific for this compound. asm.org
TrzF Enterobacter cloacae strain 99 65,401 Dimer (α₂) Highly active on this compound; shows low-level activity on biuret, which may be physiologically significant in its native strain. nih.govasm.org
GbAH Granulibacter bethesdensis ~66,000 Dimer Crystal structure solved; provides insight into substrate specificity within the amidase signature family. marquette.edu

| KlAH | Kluyveromyces lactis | ~65,000 | Dimer | Crystal structure solved; N and C domains catalyze sequential reactions in the breakdown of this compound. nih.govresearchgate.net |

Allophanate in Advanced Polymer Science and Engineering

Role as a Crosslinking Agent in Polymeric Networks

The formation of allophanate linkages is a key mechanism for creating crosslinked networks in polyurethanes, transforming linear or lightly branched polymers into robust, three-dimensional structures.

Formation of this compound Crosslinks in Polyurethanes

This compound formation is a secondary reaction in polyurethane synthesis, occurring after the primary reaction between an isocyanate (NCO) and a hydroxyl (OH) group has formed a urethane (B1682113). ebrary.netjatm.com.br The reaction involves the active hydrogen on the urethane's nitrogen atom reacting with another isocyanate group. ebrary.net This process is particularly favored under specific conditions, such as the presence of excess isocyanate, elevated temperatures, and the use of certain catalysts. ebrary.netjatm.com.br

The formation of this compound groups is often an intentional strategy in industrial formulations to achieve desired polymer properties by controlling the degree of crosslinking. ebrary.net Conditions that promote this reaction include:

Excess Isocyanate : A stoichiometric excess of isocyanate groups relative to hydroxyl groups (an NCO/OH ratio greater than 1) is a prerequisite for this compound formation. jatm.com.brrsc.org

Temperature : The reaction is typically promoted at elevated temperatures. ebrary.netjatm.com.br For example, this compound groups can form at temperatures around 50–60 °C in the presence of a catalyst, and more readily at higher temperatures between 100–125 °C. jatm.com.brresearchgate.net

Catalysts : Catalysts used in polyurethane synthesis, such as dibutyltin (B87310) dilaurate (DBTDL), can also facilitate the this compound reaction. jatm.com.br

The reactivity of the isocyanate itself also plays a role; aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) are more reactive and more readily form this compound groups compared to aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI). jatm.com.br

Influence on Network Density and Polymer Architecture

The introduction of this compound linkages acts as a trifunctional branch point, fundamentally altering the polymer's structure from a linear to a crosslinked network. acs.org This directly increases the crosslink density of the polyurethane material. mdpi.comresearchgate.net As the NCO/OH ratio increases, more this compound (and other secondary) crosslinks are formed, leading to a more densely crosslinked and rigid polymer network. jatm.com.brmdpi.com

This increased network density has a significant impact on the material's properties:

Mechanical Properties : Higher crosslink density generally leads to increased tensile strength, higher modulus, and reduced elongation at break. researchgate.netmdpi.com

Thermal Properties : The glass transition temperature (Tg) can increase with higher crosslinking, indicating reduced mobility of the polymer chains. mdpi.commdpi.com

Swelling and Gel Fraction : A more densely crosslinked network exhibits reduced swelling in solvents and a higher gel fraction, which is the insoluble portion of the polymer network. jatm.com.br For instance, in a study comparing GAP/TDI polymers, the gel fraction increased substantially from nearly zero at an NCO/OH ratio of 1.0 to 90% at a ratio of 2.5. jatm.com.br

The formation of allophanates can lead to more complex and hierarchical polymer architectures. mdpi.com Once formed, this compound structures can potentially react further with additional isocyanate groups, creating even more complex crosslinking networks. mdpi.com

Table 1: Effect of NCO/OH Ratio on Polyurethane Network Properties

Property Effect of Increasing NCO/OH Ratio Rationale Citation
Crosslink Density Increases Formation of more this compound and biuret (B89757) crosslinks. mdpi.commdpi.com
Gel Fraction Increases A greater portion of the polymer becomes part of the insoluble network. jatm.com.br
Tensile Strength Increases The denser network provides greater resistance to deformation. researchgate.netmdpi.com
Elongation at Break Decreases Reduced chain mobility between crosslinks limits stretchability. researchgate.net

| Glass Transition (Tg) | Increases | Restricted segmental motion due to a more constrained network. | mdpi.com |

Development of Self-Healing Polyurethane Materials

While this compound crosslinks are covalent and generally stable, their formation and thermal reversibility are relevant to the design of self-healing materials. rsc.orgacs.org In some intrinsic self-healing systems, the reversible nature of chemical bonds allows the material to repair damage. The thermal restoration of this compound groups is one mechanism that can contribute to the processability and recyclability of certain polyurethanes. acs.org

However, in many self-healing designs that rely on other dynamic chemistries, the uncontrolled formation of stable this compound crosslinks can be undesirable as it can hinder the mobility and reversible reactions needed for the healing process. rsc.org Conversely, some research has focused on creating flexible yet highly crosslinked coatings using high-functionality this compound/trimer crosslinkers. These coatings exhibit a "self-healing" effect where scratches on the surface can be partially or fully repaired upon mild heating, demonstrating improved gloss retention and mar resistance. pcimag.com This effect is attributed to the network's ability to reflow and relax when heated, enabled by the specific architecture created by the this compound crosslinks. pcimag.com

Dynamic and Reversible this compound Linkages

The covalent bonds of allophanates are not always permanent. Under certain conditions, particularly at elevated temperatures, these linkages can dissociate, a characteristic that is being increasingly exploited in advanced polymer design.

Exploitation of Thermal Reversibility in Polymer Design

A key feature of the this compound linkage is its thermal reversibility. ebrary.net At temperatures typically above 100–150 °C, the this compound bond can break, reverting to the original urethane and a free isocyanate group. ebrary.netresearchgate.net This dissociation is an equilibrium process. The thermal stability of this compound bonds is lower than that of urethane and urea (B33335) bonds, making them susceptible to cleavage during thermal treatments. unimi.it

Table 2: Relative Thermal Stability of Linkages in Polyurethanes

Linkage Type Relative Thermal Stability Dissociation Temperature Citation
Urea Highest > Urethane unimi.it
Urethane High > Biuret unimi.it
Biuret Medium > this compound unimi.it

| This compound | Lowest | ~100-150 °C | ebrary.netunimi.it |

This reversibility is a significant advantage for polymer processing. A polyurethane can be synthesized with this compound crosslinks to provide strength at ambient temperatures, but upon heating to a sufficient temperature, the network can de-crosslink, allowing the material to be processed, reshaped, or recycled. ebrary.netacs.org Upon cooling, the this compound linkages can reform, restoring the crosslinked network. This behavior is foundational to creating reprocessable thermosets and shape-memory polymers. acs.org

Applications in Dynamic Covalent Chemistry

The reversible nature of the this compound bond allows it to be classified within the realm of dynamic covalent chemistry (DCC). ugent.beresearchgate.net DCC involves the use of covalent bonds that can undergo reversible breaking and reformation, enabling polymer networks to adapt their structure in response to external stimuli like heat. researchgate.net This allows for the design of Covalent Adaptable Networks (CANs), which combine the robustness of thermosets with the reprocessability of thermoplastics. ehu.es

While a wide range of chemical reactions can occur in polyurethane systems (forming urethanes, ureas, biurets, and isocyanurates), the controlled formation and dissociation of this compound linkages can be harnessed for dynamic applications. ugent.be The ability of the network to undergo topological rearrangement through this compound bond exchange can facilitate stress relaxation, self-healing, and reprocessing. ehu.esacs.org Although the complexity of competing reactions in PU chemistry presents a challenge, the intrinsic dynamicity of this compound bonds offers a pathway to create advanced, adaptable materials without introducing external dynamic chemistries. ugent.be

Process Optimization and Formulation Effects in this compound-Containing Polymers

The formation of this compound linkages is a critical secondary reaction in polyurethane chemistry that introduces branching and cross-linking, significantly influencing the final properties of the polymer. The extent of this reaction is highly sensitive to process parameters and formulation components. Optimizing these conditions is essential for tailoring the polymer's structure and performance characteristics.

Impact of Reaction Temperature on this compound Content

Reaction temperature is a primary driver for the formation of this compound linkages. Generally, the synthesis of polyurethanes is exothermic, and if the temperature is not controlled, the heat buildup can promote various side reactions. uni-miskolc.huebrary.net The reaction between an isocyanate and a urethane to form an this compound is kinetically less favorable than the primary urethane-forming reaction between an isocyanate and an alcohol. ebrary.net Consequently, this compound formation is often negligible at low reaction temperatures. researchgate.netacs.org

However, even a modest increase in temperature can dramatically accelerate this secondary reaction. researchgate.netacs.org For instance, in one study on polyurethane prepolymers, it was found that at 145°C, as much as 10% of the nitrogen atoms participated in this compound linkages, leading to a broader molecular weight distribution and an increase in the average molecular weight. researchgate.netacs.org Higher temperatures generally increase the probability of side reactions, including this compound cross-linking, which can alter the polymer's structural and mechanical properties. csic.es

Conversely, the this compound linkage is known to be thermally reversible. ebrary.netresearchgate.net At temperatures above a certain threshold, typically between 100°C and 150°C, the this compound bond can dissociate back into the original urethane and a free isocyanate group. ebrary.net This reversibility means that the impact of these crosslinks on polymer performance is temperature-dependent and can be leveraged in processing. ebrary.netresearchgate.net Therefore, careful optimization of the reaction temperature is crucial to balance the desired reaction kinetics with the structural integrity of the final polymer. csic.es

Temperature RangeEffect on this compound FormationImpact on Polymer StructureReference
Low (e.g., < 50-60°C)Negligible or very low rate of formation.Primarily linear polymer chains with minimal branching. researchgate.netacs.orgresearchgate.net
Moderate (e.g., 60-100°C)Formation is promoted, especially with catalysts and excess isocyanate.Introduction of branching and cross-linking. csic.esjatm.com.br
High (e.g., >100-120°C)Significant formation, but balanced by thermal reversion.Increased cross-link density, but potential for reversion affects final properties. ebrary.netresearchgate.net
Very High (e.g., >145°C)Dramatic increase in this compound content (e.g., up to 10% of N atoms).Significant broadening of molecular weight distribution and increased average molecular weight. researchgate.netacs.org

Effect of Catalyst Type and Concentration on Linkage Formation

Catalysts play a pivotal role in polyurethane production by controlling the rates of competing reactions. poliuretanos.com.br The choice of catalyst and its concentration directly influences the selectivity towards urethane, urea, this compound, and biuret linkages, thereby shaping the final polymer architecture and properties. poliuretanos.com.br Different classes of catalysts exhibit varying degrees of specificity for this compound formation.

Organometallic catalysts, such as organotin compounds (e.g., dibutyltin dilaurate, DBTDL), are highly effective for the main gelling reaction (urethane formation) but are generally considered to have a weaker catalytic effect on this compound formation compared to the urethane reaction itself. poliuretanos.com.bracs.org However, their use, especially at elevated temperatures and with an excess of isocyanate, can facilitate this compound cross-linking. jatm.com.brrsc.org For example, the use of a DBTDL catalyst at 60°C was shown to promote the formation of this compound groups. jatm.com.br Other metal catalysts, such as those based on bismuth or zirconium, have also been explored to control this compound reactions, sometimes offering better selectivity or stability. rsc.orggoogle.com

Tertiary amine catalysts are widely used and can catalyze both the gelling (urethane) and blowing (isocyanate-water) reactions. poliuretanos.com.bracs.org Their effect on this compound formation is generally weaker than their effect on the primary reactions. poliuretanos.com.br The catalytic activity and selectivity of amines are influenced by factors like basicity and steric hindrance. poliuretanos.com.bracs.org

Catalyst TypeSelectivity towards this compound FormationGeneral Application NotesReference
Organometallic (e.g., DBTDL)Weaker effect compared to urethane formation, but promotes the reaction at elevated temperatures.Primarily used for the main gelling (isocyanate-polyol) reaction. Can lead to this compound cross-linking. jatm.com.brpoliuretanos.com.brrsc.org
Tertiary AminesWeaker effect compared to their influence on urethane and urea formation.Used to balance gelling and blowing reactions. Basicity and steric hindrance affect activity. poliuretanos.com.bracs.org
Alkali Metal Carboxylates (e.g., Potassium Acetate)Can promote reactions where this compound is an intermediate, such as isocyanurate formation.Often used as a trimerization catalyst. poliuretanos.com.brrsc.org
Bismuth CompoundsCan be used as a primary catalyst for controlled this compound synthesis.Used in specific processes to generate allophanates while avoiding other side products like trimers. google.com

Solvent Effects on this compound Formation and Polymer Properties

The reaction medium, or solvent, can significantly influence the kinetics of polyurethane formation and the extent of side reactions, including this compound formation. morressier.comyok.gov.tr Solvents can affect reaction rates by altering reactant concentrations, mediating heat transfer, and through specific interactions with reactants and intermediates. rsc.orgyok.gov.tr

Certain polar, aprotic solvents are known to dramatically accelerate both the primary urethane reaction and secondary reactions that lead to allophanates and biurets. morressier.comyok.gov.tr Dimethylformamide (DMF) is a prominent example; when used as a reaction solvent, it leads to much higher reaction rates and increased consumption of isocyanate due to side reactions compared to bulk polymerization or reactions in other solvents. morressier.comyok.gov.tr This acceleration necessitates the determination of optimum reaction conditions to minimize these side reactions when DMF is used. morressier.com

The mechanism of solvent influence is complex. It is believed that the ability of the solvent to form hydrogen bonds with the reactants plays a major role. rsc.org Strong hydrogen-bond-accepting solvents can influence the equilibrium of the reaction. rsc.org The nucleophilicity and dielectric strength of the solvent are other factors that can affect the reaction pathway and rate. researchgate.netrsc.org

In some applications, the goal is to create solvent-free polyurethane systems. In these cases, formulation strategies are employed to manage viscosity without a solvent. One such strategy involves the intentional, controlled formation of low molar mass this compound species by reacting diisocyanates with flexible, long-chain polyols. This approach helps to reduce the viscosity of the prepolymer, making it suitable for solvent-free processing. ccspublishing.org.cn

Solvent TypeEffect on this compound Formation RateMechanism/NotesReference
Polar Aprotic (e.g., DMF)Dramatically increases the rate of this compound formation.Accelerates both primary urethane and secondary (this compound, biuret) reactions. morressier.comyok.gov.tr
Non-polar / AproticLower reaction rates compared to polar aprotic solvents.Provides a baseline for comparison. yok.gov.tr
Hydrogen-Bond AcceptingCan increase the rate of deblocking/forward reaction by stabilizing intermediates.Effect is largely due to hydrogen bonding with reactants. rsc.org
Solvent-Free (Bulk)Rate is dependent on temperature, catalyst, and reactant viscosity/mobility.This compound formation can be used strategically to control prepolymer viscosity. ccspublishing.org.cn

Advanced Spectroscopic and Analytical Characterization of Allophanate Linkages

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within a material. psu.edu These vibrations are unique to specific chemical bonds and functional groups, acting as a molecular fingerprint that allows for the identification and quantification of structures like allophanates. rtilab.com

Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized analytical technique for identifying organic and polymeric materials by measuring the absorption of infrared radiation. rtilab.cominnovatechlabs.com When a sample is exposed to infrared light, its molecules absorb radiation at specific frequencies corresponding to their vibrational energy levels. This absorption pattern creates a unique spectral fingerprint, enabling the identification of chemical structures. rtilab.com

In the context of allophanate linkages, FTIR is instrumental in both their detection and quantification. The formation of this compound groups, along with other structures like urea (B33335), biuret (B89757), and isocyanurate rings, occurs during secondary reactions in polyurethane synthesis. mdpi.com The presence of carbonyl groups in both urethane (B1682113) and urea structures gives rise to distinct signals in the FTIR spectrum, typically within the 1750–1640 cm⁻¹ range. mdpi.com

The decomposition of this compound crosslinks can also be monitored using FTIR. For instance, in studies of polyurethane coating degradation, the disappearance of characteristic this compound bands indicates their breakdown. core.ac.uk While FTIR is primarily a qualitative tool, it can be used for quantitative analysis if standard reference materials are available, as the intensity of absorbance correlates with the concentration of the functional group. rtilab.com For example, the degree of isocyanate conversion to form allophanates can be tracked by monitoring the absorbance band at 2270 cm⁻¹. researchgate.net

Key FTIR Bands for this compound and Related Structures:

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
Isocyanate (-NCO)~2270Stretching
Urethane/Urea (C=O)1750–1640Stretching
Primary Amide/Urea1640-
Urea1560-
C-N (in aromatic ring)1227Stretching
C-O (in urethane)1088Stretching

Data compiled from multiple research findings. mdpi.comcore.ac.ukresearchgate.net

Raman spectroscopy, another form of vibrational spectroscopy, measures the inelastic scattering of monochromatic light. psu.eduyoutube.com The resulting spectrum provides information about the vibrational modes of a material, which is unique to its chemical composition, phase, and molecular structure. youtube.com This technique is particularly useful for analyzing materials in aqueous solutions with minimal interference from water. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. longdom.org By observing the magnetic properties of nuclei like protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of molecular structures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the local environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with different types of protons resonating at characteristic frequencies. oregonstate.eduopenstax.org

In the characterization of allophanates, ¹H NMR is used to identify and assign the signals of protons adjacent to the this compound linkage. For example, in the study of model compounds, the proton of the this compound group can be identified by its specific chemical shift. doi.org The formation of this compound can be monitored by observing the appearance of characteristic signals in the ¹H NMR spectrum. For instance, in a reaction mixture, signals for this compound can be distinguished from those of the starting isocyanate, alcohol, and the intermediate carbamate (B1207046).

Typical ¹H NMR Chemical Shift Regions:

Proton EnvironmentChemical Shift (δ, ppm)
Alkane (CH-CR₃)0.8–1.9
Allylic, Benzylic, Ketone (=C-CH, Ph-CH, CH-C=O)1.8–2.5
Alkyne (C≡C-H)2.5–3.5
Alkyl Halide (CH-X)3.0–5.0
Ether/Alcohol/Ester (CH-O)3.5–5.5
Alkene (=C-H)4.5–7.0
Aromatic (Ph-H)7.0–9.0
Aldehyde (RC(=O)-H)9.0–10.0
Carboxylic Acid (RCO₂H)>9.5

General chemical shift ranges for common proton environments. oregonstate.eduopenstax.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework in a molecule. Although ¹³C is a less abundant isotope, its NMR signals provide invaluable information about the types of carbon atoms present.

¹³C NMR is particularly effective for identifying the carbonyl carbons within this compound, urethane, urea, and biuret linkages in polyurethanes. capes.gov.brcapes.gov.br The chemical shifts of these carbonyl carbons are sensitive to their bonding environment, allowing for the differentiation of these structures. For example, signals due to this compound and biuret linkages have been observed in the spectra of polyurethanes prepared at high temperatures. capes.gov.br In solid-state ¹³C NMR studies of biodegradable polyurethanes, peaks corresponding to the HDI-IPA this compound and HDI-MPD this compound derivatives have been successfully detected and assigned. mdpi.com The chemical shifts for the carbonyl group in urethane linkages have been reported around 153-158 ppm, while biuret groups are expected in the 155-156 ppm range. researchgate.net

Illustrative ¹³C NMR Chemical Shifts for this compound and Related Structures in Polyurethanes:

StructureReported Chemical Shift (δ, ppm)
Urethane Carbonyl~153–158
Biuret Carbonyl~155–156
This compound CarbonylObserved, specific shifts depend on adjacent groups
HDI-IPA this compoundDetected in solid-state NMR
HDI-MPD this compound DerivativeDetected in solid-state NMR

Data compiled from various studies on polyurethane characterization. capes.gov.brmdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading signals across two frequency axes, revealing correlations between nuclei. longdom.orgnumberanalytics.com Correlation Spectroscopy (COSY) is a fundamental homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comlibretexts.org

The COSY spectrum displays diagonal peaks, which correspond to the 1D ¹H NMR spectrum, and cross-peaks, which indicate coupling between different protons. longdom.orglibretexts.org By tracing the connectivity path shown by the cross-peaks, it is possible to map out the bonding network within a molecule. creative-biostructure.com In the context of this compound characterization, COSY is invaluable for confirming the structure of complex molecules. For instance, after isolating an this compound compound, a COSY experiment can be used to verify its structure by correlating the assigned proton signals, confirming their connectivity and thus validating the structural assignment made from 1D NMR. This provides unambiguous evidence for the formation and structure of the this compound linkage within a complex reaction mixture or polymer.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Backbone Characterization

Chromatographic and Mass Spectrometric Techniques

Advanced chromatographic and mass spectrometric techniques are indispensable for the detailed characterization of this compound compounds. These methods allow for the effective separation, quantification, and identification of allophanates, even in complex chemical matrices, and are crucial for analyzing the properties of polymers containing these linkages.

High-Performance Liquid Chromatography (HPLC) for this compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. Its application is critical in monitoring chemical reactions and studying the stability and decomposition of this compound under various conditions. nih.gov The method's precision allows for the quantitative analysis of this compound concentrations by integrating the peak area from the chromatogram. nih.gov

Methodological approaches often involve using a system like the Hewlett-Packard HP 1100, where urea, biuret, this compound, and cyanuric acid can be successfully separated. nih.gov However, the stability of this compound is a significant consideration during analysis, as it can be unstable under certain pH and buffer conditions. nih.govresearchgate.net For instance, studies have shown this compound decomposition under acidic conditions, with the concomitant formation of urea. nih.gov To ensure accurate quantification, it is crucial to conduct HPLC analysis under conditions where the this compound remains stable. nih.govresearchgate.net Samples for HPLC analysis are often filtered through a polytetrafluoroethylene (PTFE) membrane filter (0.2-μm) before injection. nih.gov

In the synthesis of polyurethanes, HPLC can be employed to follow the competing reactions and the formation of various products. An analytical method based on HPLC was developed to study the model reaction between phenyl isocyanate and n-butanol, which is relevant to understanding this compound formation. researchgate.net Furthermore, preparative HPLC has been used to isolate specific this compound compounds from reaction mixtures for further characterization by other techniques like NMR spectroscopy.

The limit of quantification (LOQ) for this compound residues in certain matrices, such as fruits and vegetables, has been established at 0.1 ppm using HPLC with UV detection. iaea.orgepa.gov

Table 1: HPLC Methodologies for this compound Analysis

ParameterDescriptionSource(s)
Instrumentation Hewlett-Packard HP 1100 system or similar. nih.gov
Sample Preparation Filtration through a 0.2-μm polytetrafluoroethylene (PTFE) membrane filter. nih.gov
Separation Principle Separation of this compound from related compounds like urea, biuret, and cyanuric acid. nih.gov
Quantification Integration of the peak area corresponding to this compound. nih.gov
Key Consideration This compound stability is pH and buffer dependent; analysis must be done under conditions that preserve the compound. nih.govresearchgate.net
Application Monitoring reaction kinetics, decomposition studies, and quantification in various matrices. nih.govresearchgate.net
Reported LOQ 0.1 ppm for this compound residues in fruits and vegetables. iaea.orgepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique used for the definitive identification and trace analysis of allophanates. anu.edu.au It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the presence of specific this compound structures. uni-hamburg.de

LC-MS has been instrumental in confirming the formation of this compound during the reaction of isocyanates with alcohols. For example, in the reaction of p-tolyl isocyanate and diethylene glycol methyl ether, LC-MS analysis revealed an ion mass at m/z 387, which was assigned to the this compound product. This technique is sensitive enough to detect and identify trace chemicals in complex reaction mixtures.

In biochemical studies, LC-MS is used to analyze enzyme reaction products. For instance, the analysis of the enzymatic hydrolysis of this compound by this compound hydrolase (AtzF) was performed using an Agilent 6550 iFunnel quadrupole time-of-flight (Q-TOF) LC-MS system. asm.orgscispace.com These analyses were conducted by direct injection, using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 9.0) and acetonitrile, to identify both the substrate (this compound) and the product (N-carboxycarbamate). asm.orgscispace.com The high sensitivity of LC-MS also aided in identifying the phosphoroamidation of Ser189 in the AtzF enzyme, which was crucial for understanding its catalytic mechanism. nih.gov

Table 2: LC-MS Systems and Conditions for this compound Analysis

System/ParameterDescriptionApplication ExampleSource(s)
Instrumentation Agilent HPLC 1200 Series coupled to an Agilent 6224 ESI-TOF MS.Identification of reaction products in PUR/PIR systems. uni-hamburg.de
Column Agilent Extend-C18 (2.1 mm × 50 mm, 1.8 µm).Separation of this compound from other reaction components. uni-hamburg.de
Mobile Phase Acetonitrile and water, both doped with 0.1 wt% formic acid.Elution of this compound and other species. uni-hamburg.de
Instrumentation Agilent 6550 iFunnel Q-TOF LC-MS.Analysis of this compound and its enzymatic hydrolysis products. asm.orgscispace.com
Mobile Phase 10 mM ammonium acetate, pH 9.0, and acetonitrile.Analysis of this compound and N-carboxycarbamate. asm.orgscispace.com
Ionization Mode Electrospray Ionization (ESI), negative-ion mode.Detection of this compound ion at m/z 387.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis in Polymers

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a critical technique for characterizing polymers containing this compound linkages. wikipedia.org It separates molecules based on their size or hydrodynamic volume, providing essential information on the molecular weight distribution (MWD) of the polymer. wikipedia.orgufl.edu This is particularly important because the formation of this compound groups, which act as trifunctional branch points, significantly impacts the polymer's molecular weight and degree of branching. rsc.org

In polyurethane synthesis, GPC is used to monitor the increase in molecular weight and the broadening of the MWD that occurs as this compound crosslinks are formed. rsc.orgpsu.ac.th For instance, the molecular weight of polyurethanes prepared from toluene (B28343) diisocyanate (TDI) and poly(ε-caprolactone) (PCL) diol was shown to increase with higher NCO:OH ratios, which favors this compound formation. psu.ac.th GPC analysis can be coupled with other detectors, such as a UV filter, to specifically detect certain molecular chains. ias.ac.in For example, a study on isophorone (B1672270) diisocyanate (IPDI)-based polyurethanes used GPC with a 280 nm UV filter and dimethylacetamide as the mobile phase to analyze degradation products. ias.ac.in

The choice of eluent is critical; dichloromethane (B109758) is used for some this compound-containing oligomers, while tetrahydrofuran (B95107) (THF) is common for many organic polymers. ufl.edugoogle.com By analyzing the MWD parameters obtained from GPC, researchers can quantify the degree of branching and tailor the synthesis conditions to achieve desired polymer properties. rsc.orgresearchgate.net

Table 3: GPC Applications in this compound-Containing Polymer Analysis

Polymer SystemGPC ApplicationKey FindingsSource(s)
Branched Poly(PEG/PPG/PCL urethane) Characterization of molecular weight and degree of branching.Longer reaction times at lower concentrations led to greater increases in molecular weight and branching due to this compound formation. rsc.org
IPDI-based Polyurethanes Analysis of polymer degradation after methanol (B129727) extraction.GPC-UV analysis indicated chemical degradation at the this compound linkage. ias.ac.in
Internally-blocked Polyisocyanate Crosslinkers Determination of molecular weight distribution (MWD) parameters.Characterized the MWD of synthesized crosslinkers containing this compound bonds. researchgate.net
This compound-containing Oligomers Analytical method for distinguishing functional groups.GPC coupled with infrared detection was used to distinguish different oligomer functional groups. google.com

Thermogravimetric Analysis (TGA) for Decomposition Studies (Methodological aspect only)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a primary method for studying the thermal stability and decomposition behavior of materials containing this compound linkages. preprints.org Methodologically, TGA provides data on the temperatures at which decomposition events occur and the percentage of mass loss associated with each step.

The thermal decomposition of polyurethanes often occurs in multiple stages, with the initial, lower-temperature degradation frequently associated with the dissociation of the thermally weakest links. preprints.orgnih.gov this compound linkages are known to have relatively low thermal stability compared to urethane or isocyanurate groups. uni-hamburg.de Aromatic allophanates typically begin to dissociate between 100–120 °C, while aliphatic allophanates dissociate at even lower temperatures, around 85–105 °C. preprints.org This decomposition regenerates the original urethane and isocyanate groups. uni-hamburg.de

In a typical TGA experiment, a small sample (e.g., 10 mg) is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen to prevent oxidative degradation. mdpi.comnih.gov The resulting TGA curve plots mass percentage against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates (Tmax). mdpi.com TGA is often used in conjunction with Differential Scanning Calorimetry (DSC) to provide a more complete picture of the thermal events, as DSC can detect endothermic transitions associated with bond scission. rsc.org However, TGA is particularly advantageous for resolving overlapping decomposition events that may not be distinguishable by DSC alone. rsc.org Studies have used TGA to assess the thermal stability of various polyurethane systems, noting that decomposition up to approximately 320 °C can be related to the breakdown of this compound, biuret, urethane, and urea bonds. nih.gov However, some research indicates that for certain polyurethanes, the thermal stability is independent of the crosslinking density from this compound groups. researchgate.net

Table 4: Methodological Parameters for TGA of this compound-Containing Materials

ParameterDescriptionCommon Value/SettingSource(s)
Purpose To evaluate thermal stability and decomposition kinetics.- mdpi.compreprints.org
Sample Size The mass of the material to be analyzed.~10 mg nih.gov
Heating Rate The rate at which the sample temperature is increased.10 °C/min mdpi.comnih.gov
Atmosphere The gaseous environment surrounding the sample.Nitrogen (inert) or Air (oxidative) mdpi.comnih.gov
Temperature Range The start and end temperatures for the analysis.Room temperature to 600-800 °C ias.ac.inmdpi.comnih.gov
Primary Output TGA curve (Mass % vs. Temperature).- mdpi.com
Secondary Output DTG curve (Rate of Mass Loss vs. Temperature).- mdpi.com
Key Measurement Onset of decomposition, temperature of maximum mass loss (Tmax).Aliphatic this compound: 85-105 °C; Aromatic this compound: 100-120 °C preprints.org

Computational and Theoretical Studies of Allophanate

Quantum Chemical Investigations of Allophanate Structure

Quantum chemical methods are employed to calculate the geometric and electronic properties of this compound, offering insights that are often difficult to obtain through experimental means alone.

The electronic structure of this compound and its parent compound, allophanic acid, has been investigated using various levels of theory. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly used. researchgate.net DFT functionals, including B3LYP and hybrid functionals like M06-2X, are chosen for their balance of computational cost and accuracy in describing electron correlation effects. researchgate.netuni-miskolc.hu For higher accuracy, especially in thermochemical predictions, composite methods like the fourth-generation Gaussian thermochemistry (G4MP2) are employed. uni-miskolc.huscribd.comresearchgate.net These calculations help determine molecular orbitals, charge distributions, and the nature of chemical bonds within the this compound structure. researchgate.netuni-miskolc.hu For instance, DFT calculations have been used to model reaction pathways for this compound formation. In the study of isocyanurate formation, structures are often optimized using dispersion-corrected DFT (e.g., TPSS-D3) with triple-ζ basis sets, while final energies are refined with higher-level methods like random phase approximation (RPA). acs.orgacs.org

This compound can exist in different tautomeric forms. Computational studies on allophanic acid have explored the stability of its various tautomers. researchgate.net Using MP2/6-311++G(d,p) level of theory, five stable tautomers were identified and their relative stabilities analyzed. researchgate.net The most stable tautomer was found to have a hydrogen atom on the central nitrogen (N3) and a trans conformation between the carbonyl and amino groups. researchgate.net The interconversion between these tautomers was studied, revealing that proton transfer steps are the rate-determining steps in these transformations. researchgate.net

Unexpected tautomerism has also been observed for methyl this compound. nih.gov While DFT calculations indicated that the amide form is more stable in aqueous solution, X-ray analysis revealed that the molecule crystallizes in a less stable imidic form. nih.gov This selective crystallization is attributed to stabilization by a robust hydrogen-bond network in the solid state. nih.gov The influence of solvents on the stability of each tautomer has also been surveyed, with water found to provide slight stabilization. researchgate.net

Table 1: Calculated Relative Stabilities of Allophanic Acid Tautomers (Note: This table is illustrative, based on findings that a specific tautomer was identified as most stable. The exact energy differences would be found in the source publication.)

Tautomer Description Relative Stability (kJ/mol)
Tautomer 1 H on central N3, trans conformation 0 (Most Stable)
Tautomer 2 Varies > 0
Tautomer 3 Varies > 0
Tautomer 4 Varies > 0

| Tautomer 5 | Varies | > 0 |

Data based on findings from computational studies. researchgate.net

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For allophanic acid, the most stable tautomer exhibits a trans conformation of the carbonyl and amino functional groups. researchgate.net The conformation of the ester group in this compound derivatives has also been a subject of theoretical investigation. osti.gov In polyurethane systems, the conformation of the main polymer chain can influence the reactivity of this compound linkages. acs.org For derivatives like thiophanate-methyl, which contains an this compound-like structure, DFT and MP2 calculations have been used to understand its conformational preferences, which are crucial for polymorphism. scispace.com

Tautomeric Equilibria and Stability Analysis

Theoretical Elucidation of this compound Reaction Mechanisms

Computational modeling is crucial for mapping the complex reaction pathways involving this compound, which often serves as a key intermediate in polyurethane synthesis.

Theoretical studies have been pivotal in identifying this compound as an intermediate in a proposed two-step mechanism for urethane (B1682113) formation, especially in the presence of excess isocyanate. uni-miskolc.huscribd.comresearchgate.net Using the G4MP2 composite quantum chemical method, a six-centered transition state (TS) leading to the this compound intermediate has been identified. scribd.comresearchgate.net The subsequent step involves a synchronous 1,3-hydrogen shift between the nitrogen atoms of the this compound, leading to the final urethane product and the release of an isocyanate molecule via a tight, four-membered transition state. uni-miskolc.hu The activation barrier for this 1,3-H shift is lower than that for the initial formation of the this compound, making the first step the bottleneck of the reaction. uni-miskolc.hu

Intrinsic Reaction Coordinate (IRC) calculations are used to map the minimal energy reaction path, confirming that the identified transition states connect the reactants, intermediates, and products. researchgate.netscribd.com Quantum chemical simulations have also been applied to study the formation of this compound from glycidyl (B131873) azide (B81097) polymer (GAP) and diisocyanates, identifying transition states and calculating activation energies. scielo.brscielo.br These studies found that the higher reactivity of aromatic diisocyanates compared to aliphatic ones is due to a lower free energy of activation for the transition structure. scielo.brscielo.br

Table 2: Calculated Activation Energies for this compound-Related Reactions

Reaction System Method Solvent Transition State Calculated Activation Energy (kJ/mol)
Phenyl isocyanate + 1-Propanol G4MP2 THF Formation of this compound Intermediate (ITS1) 62.6
Phenyl isocyanate + 1-Propanol G4MP2 THF Decomposition of this compound Intermediate (ITS2) 49.0
GAP + Toluene (B28343) diisocyanate (TDI) DFT N/A This compound Formation Lower than GAP/IPDI

Data sourced from theoretical studies on urethane and polymer formation. uni-miskolc.huscribd.comresearchgate.netscielo.brscielo.br

Degradation Pathways: The degradation of this compound is also a subject of computational study. The this compound linkage is known to be thermally reversible, and computational models can help understand the conditions under which it dissociates back to urethane and isocyanate. researchgate.net This reversibility is a key aspect of some self-healing polyurethane materials. Beyond thermal degradation, enzymatic degradation pathways have been explored. The structure of this compound hydrolase, an enzyme that catalyzes the hydrolysis of this compound to ammonia (B1221849) and carbon dioxide, has been determined. nih.govmarquette.edu Computational studies, such as those probing the Ser-Ser-Lys catalytic triad (B1167595) mechanism, provide insights into the ground state, transition state, and intermediates of this enzymatic hydrolysis, clarifying the roles of key amino acid residues in the catalytic process. nih.govmarquette.edu While not focused on industrial polymers, these biochemical simulations provide fundamental insights into the C-N bond cleavage central to this compound degradation.

Computational Modeling of this compound Formation and Degradation Pathways

Molecular Simulation of Enzyme-Allophanate Interactions

Molecular simulations have provided a detailed, atomic-level understanding of how this compound interacts with this compound hydrolase, the enzyme responsible for its breakdown in biological systems.

Molecular dynamics (MD) simulations have been employed to investigate the precise process of this compound binding to this compound hydrolase. jlu.edu.cnuiuc.educolab.ws These computational methods model the physical movements of atoms and molecules to predict the stable complex structure formed when the substrate (this compound) binds to the enzyme's active site. jlu.edu.cnuiuc.educolab.ws The binding of this compound, which is negatively charged at physiological pH, to the positively charged active site of the enzyme's N-domain is thought to be facilitated by electrostatic interactions. nih.gov By modeling the this compound molecule into the active site, studies show its carboxyl group is positioned to form ion pair interactions with the guanidinium (B1211019) group of a conserved arginine residue (Arg313). nih.gov

Simulations reveal an optimal conformation for the stable enzyme-substrate complex. jlu.edu.cnuiuc.eduresearchgate.net In this stable state, specific amino acid residues have been identified as key anchors for the this compound molecule. jlu.edu.cnuiuc.eduresearchgate.net These include Arg307 and Tyr299, which play a crucial role in both the binding process and in maintaining the final stable complex. jlu.edu.cnuiuc.eduresearchgate.net Additionally, Gly124 has been identified as another key anchor residue in the stable complex. jlu.edu.cnuiuc.eduresearchgate.net Further atomic-level investigations highlight that an intermediate state exists during the binding process, where residues Tyr299, Arg307, and Ser172 act to stabilize the substrate before it settles into its final, most stable conformation. jlu.edu.cnuiuc.eduresearchgate.net

Table 2: Key Amino Acid Residues in this compound Hydrolase Interaction

Residue Role in Interaction Source
Arg307 Key anchor in stable complex; stabilizes intermediate state jlu.edu.cnuiuc.eduresearchgate.net
Tyr299 Key anchor in stable complex; stabilizes intermediate state jlu.edu.cnuiuc.eduresearchgate.net
Gly124 Key anchor in stable complex jlu.edu.cnuiuc.eduresearchgate.net
Ser172 Stabilizes intermediate state jlu.edu.cnuiuc.eduresearchgate.net

Energetic calculations are a critical component of molecular simulations, providing quantitative insight into the stability of the enzyme-substrate complex. The free energy change associated with the binding of this compound to this compound hydrolase has been calculated to be approximately -17 kcal/mol. researchgate.net These calculations support the existence of an intermediate state during the binding event, as suggested by the conformational analysis. jlu.edu.cnuiuc.eduresearchgate.net The potential of mean force (PMF) can be calculated along the binding pathway to further characterize the energy landscape of the interaction. researchgate.net

Analysis of Enzyme-Substrate Complex Conformations and Stability

Computational Modeling of this compound in Polymerization Systems

In polymer science, particularly in polyurethane synthesis, this compound linkages are often formed as a result of side reactions, but they can also be intentionally created to introduce crosslinking and modify polymer properties. ebrary.net Computational modeling is a valuable tool for understanding and predicting these reactions.

In silico experiments have been conducted to study the reaction energies between polymers like glycidyl azide polymer (GAP) and an excess of diisocyanates, leading to this compound formation. scielo.br These studies identify minimum energy pathways and transition states. scielo.br For instance, a comparison between an aromatic diisocyanate (TDI) and an aliphatic one (IPDI) showed that the higher reactivity of TDI was due to its greater kinetic stability. The free energy of activation for the reaction involving TDI was found to be approximately 10 kcal/mol lower than that for the reaction with IPDI. scielo.br This lower kinetic barrier for TDI allows its excess to react with urethane groups to form this compound crosslinks. scielo.br

Kinetic models for polyurethane foam formation often incorporate the secondary reactions that form this compound and biuret (B89757) linkages, which occur when isocyanates are used in excess. osti.gov These models aim to predict the extent of polymerization and the final material properties. osti.gov Furthermore, Monte Carlo simulations of step-growth polymerization are used to gain insight into the crosslinking tendency of polymer chains, including the chemical crosslinking that occurs via this compound linkages due to excess isocyanate content. frontiersin.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Isocyanate
Urethane
Tetrahydrofuran (B95107) (THF)
Acetate (B1210297)
This compound hydrolase
Arginine
Tyrosine
Glycine (B1666218)
Serine
Polyurethane
Glycidyl azide polymer (GAP)
Toluene diisocyanate (TDI)
Isophorone (B1672270) diisocyanate (IPDI)
Biuret
Carbon dioxide
Ammonia
Malonate
N-Carboxycarbamate
ATP
NADH

Environmental Fate and Bioremediation Applications of Allophanate

Environmental Degradation Pathways of Allophanate

The persistence of this compound in the environment is largely dictated by both microbial activity and its inherent chemical stability under various conditions.

In soil and aquatic environments, the primary route of this compound degradation is through microbial enzymatic action. A key enzyme in this process is This compound hydrolase . This enzyme catalyzes the hydrolysis of this compound directly into ammonium (B1175870) (NH₄⁺) and carbon dioxide (CO₂). nih.gov This process is central to the nitrogen metabolism of numerous microorganisms. nih.gov

The degradation of certain widely used s-triazine herbicides, such as atrazine (B1667683), culminates in the formation of this compound, which is then mineralized by this compound hydrolase. nih.govmdpi.com Soil bacteria have evolved efficient pathways to break down these herbicides, and the environmental half-life of these compounds has decreased significantly due to the emergence of these microbial degradation capabilities. nih.gov The genes encoding the enzymes for this pathway, including this compound hydrolase (often denoted as atzF or trzF), are found in a diverse range of bacteria. mdpi.comnih.gov This enzymatic breakdown allows microorganisms to utilize compounds like atrazine and cyanuric acid as a nitrogen source for growth. nih.govresearchgate.net

Research has identified several bacterial genera capable of degrading compounds via the this compound pathway. These include Pseudomonas, Arthrobacter, and Paenarthrobacter. mdpi.comjabonline.inpjoes.com For instance, Pseudomonas sp. strain ADP was instrumental in elucidating the atrazine degradation pathway where this compound is a key intermediate. nih.govpjoes.com Similarly, the halotolerant bacterium Paenarthrobacter ureafaciens PC has been shown to completely degrade the s-triazine herbicide prometryne, a process that involves the final mineralization of this compound. mdpi.com

Table 1: Key Enzymes and Genes in Microbial this compound Degradation

Enzyme Name Gene Name Function Pathway Context
Urea (B33335) Carboxylase uca / atzD Carboxylates urea to form this compound. Urea utilization, s-triazine degradation
Biuret (B89757) Amidohydrolase atzE Hydrolyzes biuret to this compound. nih.gov s-Triazine degradation
This compound Hydrolase atzF / trzF Hydrolyzes this compound to ammonia (B1221849) and carbon dioxide. nih.govmdpi.comnih.gov Urea utilization, s-triazine degradation

The chemical stability of this compound is a critical factor in its environmental persistence. It is known to be a thermally labile compound and is susceptible to hydrolysis, particularly under certain pH conditions. researchgate.netjocpr.com Research has demonstrated that this compound is unstable under acidic conditions, readily decarboxylating to form urea. nih.gov This instability under acidic extraction and chromatography conditions led to previous misidentification of urea as the direct intermediate in cyanuric acid metabolism. nih.gov

To accurately study this compound as a metabolic intermediate, researchers must use alkaline extraction methods to ensure its stability. nih.gov In the context of polyurethane materials, this compound linkages are recognized as being susceptible to hydrolytic degradation, which can affect the material's long-term stability. researchgate.netjocpr.com This inherent chemical reactivity means that in many environmental matrices, this compound is a transient species, quickly breaking down either chemically or biologically. The cross-linking created by this compound and biuret groups in some polyurethanes can, however, increase the polymer's stability and resistance to biodegradation. acs.orgnih.gov

Microbial Degradation Processes in Soil and Water

This compound as a Key Intermediate in Biogeochemical Cycles

This compound serves as a pivotal intermediate in the nitrogen cycle, connecting the degradation of various nitrogen-containing compounds to the central nitrogen assimilation pathways. Many organisms, including bacteria, fungi, and algae, can utilize urea as a nitrogen source. nih.govbiorxiv.org This utilization can occur via two main pathways: direct hydrolysis by urease, or a two-step process involving urea carboxylase to form this compound, followed by its hydrolysis by this compound hydrolase to yield ammonium and carbon dioxide. nih.govbiorxiv.orgnih.gov

The this compound pathway is not only important for urea metabolism but also for the breakdown of other nitrogen-rich molecules. It is an essential component in the degradation pathway of s-triazine herbicides, which are mineralized to ammonia and carbon dioxide. nih.gov This integration of synthetic compounds into natural biogeochemical cycles is a clear example of microbial adaptation. Furthermore, comparative genomics of marine bacterioplankton, such as those from the Roseobacter clade, reveal that their genomes are equipped to utilize regenerated organic nitrogen compounds, including this compound and urea, highlighting the importance of this pathway in marine ecosystems. asm.org The presence and activity of this compound hydrolase in diverse microorganisms underscore its fundamental role in reintegrating nitrogen from various organic sources back into the biosphere. nih.govmpg.de

Strategies for Bioremediation of Nitrogenous Compounds and Herbicides via this compound Pathways

The microbial pathways that funnel into this compound formation represent a powerful tool for bioremediation. researchgate.netudel.edu Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants into less toxic or non-toxic substances. ncert.nic.inmdpi.com For nitrogen-containing contaminants like s-triazine herbicides (e.g., atrazine, simazine, prometryne), the degradation pathway culminating in this compound is a prime target for environmental cleanup strategies. mdpi.compjoes.com

Bioaugmentation, the process of adding cultured microorganisms to a contaminated site, is a common strategy. researchgate.net Strains of bacteria such as Pseudomonas sp. ADP and Arthrobacter aurescens TC1, which are known to efficiently mineralize atrazine via the atzABCDEF gene cluster, can be used to treat contaminated soil and water. jabonline.inpjoes.com The final steps of this pathway, catalyzed by biuret amidohydrolase (atzE) and this compound hydrolase (atzF), convert the intermediate cyanuric acid into ammonia and carbon dioxide, which are readily assimilated by other organisms. researchgate.net

The effectiveness of this bioremediation approach has been demonstrated in various studies. For example, the halotolerant Paenarthrobacter ureafaciens PC can completely degrade 20.00 mg/L of prometryne within 12 hours, showcasing the potential for bioremediation even in saline environments. mdpi.com The isolation and characterization of such robust microbial strains are crucial for developing practical and effective bioremediation technologies for a range of nitrogenous pollutants. mdpi.comfrontiersin.org

Table 2: Examples of Microorganisms in this compound-Mediated Bioremediation

Microorganism Contaminant Degraded Key Pathway Feature Reference
Pseudomonas sp. strain ADP Atrazine, Cyanuric Acid Degrades atrazine completely to CO₂ and NH₃ via the atz gene pathway, with this compound as the final intermediate before mineralization. nih.gov pjoes.com, nih.gov
Arthrobacter species Atrazine Possess genes for atrazine degradation, often involving the this compound pathway for complete mineralization. jabonline.in, pjoes.com
Paenarthrobacter ureafaciens PC Prometryne (s-triazine herbicide) Efficiently degrades prometryne under saline conditions, with this compound hydrolase catalyzing the final step. mdpi.com
Enterobacter cloacae strain 99 Cyanuric Acid Metabolizes cyanuric acid via an this compound intermediate, utilizing this compound hydrolase (trzF). nih.gov nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing allophanate structures, and how should they be applied?

  • Methodological Answer : this compound characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to identify urethane and this compound group ratios, Fourier-transform infrared (FTIR) spectroscopy to detect N-H and C=O stretching bands, and gel permeation chromatography (GPC) for molecular weight distribution. For reproducibility, ensure calibration with reference compounds and document solvent effects on spectral resolution. Include raw spectral data in supplementary materials to enable peer validation .

Q. How should synthesis protocols for this compound-containing polymers be designed to ensure reproducibility?

  • Methodological Answer : Specify reaction conditions (temperature, catalyst type, and molar ratios of isocyanate to hydroxyl groups) and purification steps (e.g., solvent removal under reduced pressure). Use kinetic studies (e.g., in-situ FTIR) to monitor reaction progress. For example, highlights a polyisocyanate composition with ≤1 wt% monomeric di-isocyanate and an NCO value of 0.1–15%, requiring precise stoichiometric control .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for allophanates be systematically resolved?

  • Methodological Answer : Conduct comparative studies using identical analytical methods (e.g., thermogravimetric analysis at 10°C/min under nitrogen). Evaluate variables such as sample purity, crosslinking density, and humidity. Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Reference ’s principles on identifying principal contradictions in data to isolate confounding variables .

Q. What experimental strategies optimize the ratio of this compound to urethane groups in polyurethane networks?

  • Methodological Answer : Vary catalyst concentration (e.g., dibutyltin dilaurate) and reaction time to favor this compound formation. Use in-situ spectroscopic monitoring to track group ratios. specifies a target this compound-to-urethane ratio of 0.05–100, achievable by adjusting isocyanate excess and thermal treatment .

Q. How can computational models predict this compound formation kinetics in complex polymer systems?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways or kinetic Monte Carlo simulations to predict network formation. Validate models against experimental data (e.g., FTIR peak integration). Ensure transparency by sharing code and input parameters in repositories like Zenodo .

Table: Key Research Findings on this compound-Containing Compositions

PropertyMethodConditions/ResultsReference
This compound/Urethane Ratio¹H NMR0.05–100 (dependent on catalyst)
NCO ContentTitration (ASTM D2572)0.1–15%
Thermal StabilityTGA (10°C/min, N₂ atmosphere)Decomposition onset: 200–250°C
Crosslinking DensitySwelling Experiments (ASTM D2765)Solvent: Toluene, 24h equilibrium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.